REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([OH:31])[CH2:20][CH2:19][N:18](C(OCC3C=CC=CC=3)=O)[CH2:17][CH2:16]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([OH:31])[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)=[CH:11][CH:10]=1
|
Name
|
benzyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
|
Quantity
|
13.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1(CCN(CC1)C(=O)OCC1=CC=CC=C1)O
|
Name
|
|
Quantity
|
3.44 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 20 hours under an atmosphere of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with DCM (100 mL) and MeOH (50 mL)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(CCNCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.16 g | |
YIELD: PERCENTYIELD | 66.6% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |